molecular formula C28H26N4O5 B2999941 3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207031-95-5

3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2999941
CAS No.: 1207031-95-5
M. Wt: 498.539
InChI Key: CQZAIHOXEXMGIH-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives are synthesized through various chemical reactions, demonstrating a wide array of pharmacological properties. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involving quinazoline analogs showed potent cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003). Similarly, novel quinazolinone derivatives have been evaluated for their cytotoxic effects, indicating almost all new compounds exhibited cytotoxic activity in cancer cell lines, with certain compounds showing significant potential (Poorirani et al., 2018).

Herbicide Discovery

The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors showcases their application in herbicide discovery. These compounds displayed excellent herbicidal activity against various weeds, highlighting their significance in agriculture (He et al., 2020).

Chemical Synthesis Techniques

Innovative synthesis techniques for quinazoline derivatives highlight the versatility of these compounds. The use of microwave irradiations for alkylation of quinazolinediones underlines a practical approach to modify their biological properties (Rivero et al., 2009). Another study focused on the environmentally friendly "on water" protocol for synthesizing complex heterocyclic ortho-quinones, demonstrating the sustainability aspect of quinazoline synthesis (Rajesh et al., 2011).

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-5-36-23-13-12-19(15-24(23)35-4)26-29-25(37-30-26)16-31-21-9-7-6-8-20(21)27(33)32(28(31)34)22-14-17(2)10-11-18(22)3/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZAIHOXEXMGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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